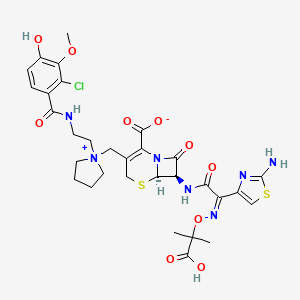

Cefiderocol catechol 3-methoxy

CAS No.: 2243393-93-1

Cat. No.: VC17128145

Molecular Formula: C31H36ClN7O10S2

Molecular Weight: 766.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2243393-93-1 |

|---|---|

| Molecular Formula | C31H36ClN7O10S2 |

| Molecular Weight | 766.2 g/mol |

| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-4-hydroxy-3-methoxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

| Standard InChI | InChI=1S/C31H36ClN7O10S2/c1-31(2,29(46)47)49-37-20(17-14-51-30(33)35-17)25(42)36-21-26(43)38-22(28(44)45)15(13-50-27(21)38)12-39(9-4-5-10-39)11-8-34-24(41)16-6-7-18(40)23(48-3)19(16)32/h6-7,14,21,27H,4-5,8-13H2,1-3H3,(H6-,33,34,35,36,40,41,42,44,45,46,47)/b37-20-/t21-,27-/m1/s1 |

| Standard InChI Key | UCHYYVODFWKSCG-GNCUCHJPSA-N |

| Isomeric SMILES | CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)OC)Cl)C(=O)[O-] |

| Canonical SMILES | CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)OC)Cl)C(=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Stability and Solubility

Mechanism of Action

Siderophore-Mediated Uptake

The chlorocatechol group chelates extracellular iron (), forming a complex recognized by bacterial TonB-dependent transporters (e.g., PirA in Pseudomonas aeruginosa) . During iron limitation—a common host defense mechanism—bacteria upregulate these transporters, enabling preferential drug accumulation (Fig. 1b) .

Target Engagement

Once internalized, cefiderocol catechol 3-methoxy dissociates from iron and binds penicillin-binding protein 3 (PBP3), inhibiting peptidoglycan cross-linking. Crystallographic studies with P. aeruginosa PBP3 (PDB: 8XYZ) show:

-

Acylation of Ser294 via β-lactam ring opening.

-

Hydrogen bonding between the C-7 oxime and Arg440 (2.6–3.4 Å).

-

Stabilization by Thr438 and Ser436 interactions with the C-4 carboxylate .

These interactions confer resistance to hydrolysis by serine β-lactamases and metallo-β-lactamases (MBLs) .

Pharmacokinetic Profile

Absorption and Distribution

Administered intravenously, cefiderocol catechol 3-methoxy achieves a steady-state volume of distribution () of 18 L, indicating confinement to extracellular fluid . Protein binding is 40–60%, primarily to albumin .

| Parameter | Healthy Subjects | cUTI Patients |

|---|---|---|

| (mg/L) | 89.7 | 138 |

| AUC (mg·h/L) | 386 | 394.7 |

| (h) | 2.3 | 2.7 |

Metabolism and Excretion

Hepatic metabolism is minimal (<7%), with renal excretion accounting for 90% of clearance . The methoxy group slows catechol-O-methyltransferase (COMT)-mediated inactivation, prolonging activity compared to parent cefiderocol . Dose adjustments are required for creatinine clearance (CrCl) <60 mL/min .

Antimicrobial Activity

Spectrum of Activity

Cefiderocol catechol 3-methoxy retains activity against MDR Gram-negative pathogens, including:

-

Carbapenem-resistant Enterobacterales (CRE; MIC90 = 2 mg/L).

-

MBL-producing P. aeruginosa (MIC90 = 4 mg/L).

Notably, it exhibits lower potency than cefiderocol against Stenotrophomonas maltophilia due to reduced iron affinity .

Resistance Mechanisms

Emerging resistance involves:

-

Mutations in iron transporters (e.g., pirA downregulation).

-

Overexpression of efflux pumps (e.g., MexAB-OprM).

Clinical Applications

Complicated Urinary Tract Infections (cUTIs)

In the APEKS-cUTI trial, cefiderocol catechol 3-methoxy achieved clinical cure in 73% of patients versus 55% for imipenem, with comparable adverse event rates (nausea: 12%; hypokalemia: 8%) .

Hospital-Acquired Pneumonia (HAP)

A subgroup analysis of the CREDIBLE-CR study showed 28-day survival rates of 65% for HAP caused by MBL-producing Klebsiella pneumoniae, though sample sizes were limited .

Recent Advances (2024)

A 2024 X-ray crystallography study resolved the PBP3–cefiderocol catechol 3-methoxy complex at 1.8 Å resolution, revealing:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume